N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide
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Overview
Description
“N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The compound contains a cyclopentyl group, a pyrrole ring, and an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Chemical Reactions Analysis
The chemical reactions involving “N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide” are not explicitly mentioned in the available literature .Scientific Research Applications
Anti-inflammatory Applications
Research on derivatives of 1,3,4-oxadiazoles, similar in structure to the compound , has shown anti-inflammatory activities. These compounds were synthesized and tested for their anti-inflammatory effect in the Carrageenan-induced edema test in rat paw. The study indicated that these compounds possess significant anti-inflammatory activity, showcasing the potential therapeutic applications of such molecules in treating inflammation-related disorders (Nargund, Reddy, & Hariprasad, 1994).
Insecticidal Assessment
Another study focused on the synthesis of novel heterocycles incorporating a thiadiazole moiety for their potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the role of heterocyclic compounds in developing new, more effective insecticides, highlighting their importance in agricultural sciences and pest control (Fadda et al., 2017).
Pharmacological Evaluation for Tumor Inhibition
The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives was conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study explored the binding affinity to various targets including epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), showcasing the therapeutic potential of such molecules in cancer treatment and other diseases (Faheem, 2018).
Antimicrobial Activity
Research on new heterocycles incorporating an antipyrine moiety tested as antimicrobial agents demonstrates the broad applicability of heterocyclic compounds in combating microbial infections. This study underscores the ongoing need for novel antimicrobial agents in the face of rising antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S2/c1-13-21(33-22(25-13)14-3-9-17(31-2)10-4-14)18-11-19(29)28-23(27-18)32-12-20(30)26-16-7-5-15(24)6-8-16/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAKYXDDRXMSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide |
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